dopamine 3-O-sulfate

Vue d'ensemble

Description

Dopamine 3-O-sulfate (CAS 51317-41-0) est un métabolite dérivé de la dopamine, une catécholamine endogène. Contrairement à la dopamine, qui subit principalement une sulfonation aux positions 3 et 4, la this compound prédomine dans le plasma humain, avec des concentrations environ dix fois plus élevées que celles de la dopamine 4-O-sulfate . Ce composé joue un rôle crucial dans le métabolisme de la dopamine et a suscité un intérêt en raison de ses effets biologiques potentiels.

Applications De Recherche Scientifique

Dopamine 3-O-Sulfate serves as a valuable biomarker in scientific research:

Mécanisme D'action

Le mécanisme exact par lequel la dopamine 3-O-sulfate exerce ses effets reste un domaine de recherche en cours. Il est probable qu’elle influence les voies de signalisation des récepteurs de la dopamine et les réponses cellulaires.

Analyse Biochimique

Biochemical Properties

Dopamine 3-O-sulfate is involved in many functions of the human central nervous system, including motor control, reward, or reinforcement . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Abnormal levels of dopamine can cause a variety of medical and behavioral problems .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse : La dopamine 3-O-sulfate est formée à partir de la dopamine par sulfonation. L’isoforme de sulfotransférase (SULT) SULT1A3 catalyse cette réaction . La voie de synthèse exacte implique le transfert d’un groupe sulfate du 3’-phosphoadénosine-5’-phosphosulfate (PAPS) à la dopamine, ce qui entraîne la formation de la this compound.

Conditions de réaction : La réaction de sulfonation se produit dans des conditions physiologiques, généralement à des valeurs de pH allant de 3 à 10. La this compound est stable dans cette plage de pH .

Production industrielle : Bien qu’il n’existe pas de méthode de production industrielle spécifique pour la this compound, les chercheurs l’obtiennent principalement par synthèse chimique ou par des réactions enzymatiques en laboratoire.

Analyse Des Réactions Chimiques

La dopamine 3-O-sulfate est impliquée dans diverses réactions chimiques :

Sulfonation : L’ajout d’un groupe sulfate à la position 3 de la dopamine.

Réactifs courants : Enzyme SULT1A3, 3’-phosphoadénosine-5’-phosphosulfate (PAPS).

Principaux produits : La this compound elle-même est le principal produit.

4. Applications de la recherche scientifique

La this compound sert de biomarqueur précieux dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

La dopamine 3-O-sulfate se distingue par sa prévalence et son schéma de sulfonation distinct. D’autres composés apparentés comprennent la dopamine 4-O-sulfate et d’autres métabolites de la dopamine.

Activité Biologique

Dopamine 3-O-sulfate (DA-3S) is a significant metabolic derivative of dopamine, primarily formed through the action of sulfotransferases. Its biological activity and implications in various physiological processes have garnered attention in recent research. This article reviews the synthesis, biological roles, and research findings related to DA-3S, supported by data tables and case studies.

Synthesis and Characterization

This compound is synthesized from dopamine via sulfonation, predominantly catalyzed by the enzyme aryl sulfotransferase (SULT1A3). This enzyme exhibits a strong preference for the 3-hydroxy group of dopamine, leading to higher concentrations of DA-3S compared to its isomer, dopamine 4-O-sulfate (DA-4S) in human plasma . The synthesis can be achieved through chemical methods involving sulfuric acid, followed by isolation using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Table 1: Comparison of Dopamine Sulfate Isomers

| Isomer | Predominance in Plasma | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | Higher (10-fold) | More stable | Modulates receptor binding |

| Dopamine 4-O-sulfate | Lower | Less stable | Competes with DA-3S for receptors |

Metabolism and Physiological Role

This compound accounts for over 90% of the circulating forms of dopamine in humans. Its predominant presence suggests a crucial role in regulating dopamine's bioavailability and activity. The sulfonation process interferes with dopamine's ability to bind to its receptors, thereby modulating its physiological effects .

Research indicates that DA-3S may influence dopaminergic signaling pathways and has been implicated in various conditions such as Parkinson's disease. In studies involving Parkinsonian patients treated with L-DOPA, urine levels of DA-3S were significantly higher than those of DA-4S, suggesting a potential biomarker role for DA-3S in monitoring treatment efficacy .

Case Studies and Research Findings

- Case Study: Parkinson's Disease

-

Research on Behavioral Effects

- A study conducted on Caenorhabditis elegans and mice demonstrated that sulfation significantly influences behavioral aggregation linked to dopaminergic activity. The sulfation process was shown to enhance dopamine-mediated behaviors, indicating a broader role of DA-3S in regulating social behaviors across species .

The action of this compound involves several mechanisms:

- Receptor Modulation : By competing with free dopamine for receptor binding sites, DA-3S can alter neurotransmission dynamics.

- Metabolic Regulation : As a major metabolite, it plays a role in maintaining homeostasis within dopaminergic systems.

Table 2: Mechanisms Influencing Dopamine Activity

| Mechanism | Description |

|---|---|

| Receptor Competition | DA-3S competes with dopamine for D2 receptors |

| Enzymatic Regulation | Aryl sulfotransferases modulate dopamine levels |

| Behavioral Aggregation | Influences social behaviors in model organisms |

Propriétés

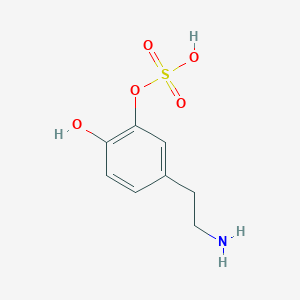

IUPAC Name |

[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199321 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51317-41-0 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.